1-{1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(1-benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-10-13-8-14(15,9-13)7-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCYQONFIYIOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl}ethan-1-one involves several steps. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure . The reaction conditions typically involve the use of specific catalysts and controlled light exposure to ensure the correct formation of the bicyclic ring.
Industrial production methods for this compound may involve large-scale synthesis using similar photochemical processes, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
1-{1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-{1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 1-{1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 637739-99-2)
- Molecular Formula: C₆H₁₁NO
- Molecular Weight : 113.16 g/mol
- Key Features: Replaces the benzyl and acetyl groups of the target compound with a methanol substituent. Lacks the aromatic benzyl group, reducing π-π stacking interactions but increasing polarity .
- Applications : Used in synthesizing polar intermediates for medicinal chemistry.
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Key Features: Contains a diazabicyclo[2.2.1]heptane core (vs. [2.1.1]hexane in the target compound). Additional nitrogen atom enhances hydrogen-bonding capacity and basicity.
- Applications : Explored in peptide mimetics due to its dual hydrogen-bonding sites.
Comparative Data Table
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s benzyl group may complicate synthesis compared to the methanol-substituted analog .
- Bioactivity: No direct pharmacological data are available for the target compound, but its diazabicyclo analog shows promise in mimicking peptide secondary structures .
- Stability : The [2.1.1]hexane core in the target compound likely offers greater rigidity than the [2.2.1]heptane system, which could enhance metabolic stability but reduce conformational flexibility .
Biological Activity
1-{1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl}ethan-1-one, also known as a bicyclic nitrogen-containing compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures that are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored primarily through its interaction with various receptors and enzymes in the body. Key findings from recent studies include:
Analgesic Properties
Another area of interest is the analgesic potential of this compound. Bicyclic nitrogen-containing compounds have been shown to possess analgesic properties through their action on opioid receptors.
Research Findings:
In a comparative study of various bicyclic compounds, those structurally similar to this compound were found to reduce pain responses significantly in animal models . This suggests that further investigation into the analgesic properties of this specific compound could be warranted.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including photochemical reactions and cycloadditions involving azabicyclo[1.1.0]butanes . The ability to modify its structure allows for the exploration of derivatives that may enhance its biological activity or selectivity.
Q & A
Q. Critical Parameters :
- Light intensity and wavelength for photocycloaddition efficiency .
- Temperature control during cyclization to minimize side reactions.
- Purification methods (e.g., chromatography, crystallization) to isolate enantiomers or diastereomers .
Example Table : Comparison of Synthetic Routes
How can the structure of this compound be rigorously characterized, and what analytical techniques resolve ambiguities in stereochemistry?
Q. Basic
Q. Advanced :
- Dynamic NMR : Detects conformational flexibility in the bicyclic core.
- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration when crystals are unavailable .
What physicochemical properties are critical for its biological activity, and how are they optimized?
Q. Basic
- LogP : ~2.1 (predicted), balancing membrane permeability and solubility.
- pKa : The tertiary amine (azabicyclo N) has a pKa ~8.5, influencing protonation state in physiological conditions .
- Thermal stability : Decomposition above 200°C (DSC/TGA data) .
Q. Optimization Strategies :
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 15–20 mg/mL in water) .
- Prodrug design : Esterification of the ketone to enhance bioavailability .
How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across assays)?
Advanced
Contradictions may arise from:
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting ligand-receptor binding) .
- Target promiscuity : Off-target interactions with related enzymes (e.g., kinases vs. GPCRs).
Q. Methodological Solutions :
Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO ≤0.1%).
Selectivity profiling : Use panels of related targets (e.g., compare activity against α/β-adrenergic receptors) .
Structural analogs : Test derivatives to identify SAR trends (see Table below) .
Example Table : Comparative Bioactivity of Analogs
| Compound | Target IC₅₀ (nM) | Selectivity Index (vs. off-target) | Reference |
|---|---|---|---|
| Target compound | 120 ± 15 | 10× (GPCR-A vs. GPCR-B) | |
| Methyl ester analog | 450 ± 50 | 2× | |
| N-Benzyl removal | >1000 | No activity |
What computational strategies predict binding modes and guide rational design of derivatives?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs). Key interactions include:
- Hydrogen bonding between the ketone and receptor backbone.
- π-π stacking of the benzyl group with aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Validation : Cross-check with experimental mutagenesis (e.g., Ala-scanning of predicted binding residues) .
How does the bicyclo[2.1.1]hexane core influence metabolic stability compared to other scaffolds?
Q. Advanced
-
Rigidity : Reduces oxidative metabolism by CYP450 enzymes (e.g., t₁/₂ = 4.5 hrs vs. 1.2 hrs for flexible analogs) .
-
Steric shielding : Protects the amine from N-oxidation or glucuronidation.
-
Comparative Data :
Scaffold Metabolic Clearance (mL/min/kg) Major Metabolic Pathway Bicyclo[2.1.1]hexane 8.2 None detected Piperidine 32.5 CYP3A4 oxidation Cyclohexane 25.7 Hydroxylation
What strategies address challenges in enantiomeric resolution during synthesis?
Q. Advanced
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA modifiers .
- Diastereomeric salt formation : Co-crystallize with chiral acids (e.g., tartaric acid) .
- Enzymatic resolution : Lipase-catalyzed kinetic resolution of esters .
Yield Optimization : Screen >10 solvent systems (e.g., EtOAc/hexane vs. MeOH/water) to maximize enantiomeric excess (ee ≥98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
